4-Chloro-3-methoxypyridine-2-carbaldehyde
Overview
Description
“4-Chloro-3-methoxypyridine-2-carbaldehyde” is a chemical compound with the molecular formula C7H6ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 171.58 .Scientific Research Applications
Synthesis of Pyridine Derivatives
One of the primary applications of 4-Chloro-3-methoxypyridine-2-carbaldehyde is in the synthesis of pyridine derivatives, which are crucial intermediates in the production of various pharmaceuticals and agrochemicals. For instance, Gangadasu et al. (2002) reported the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, highlighting the compound's role in the synthesis of biologically active molecules with potential applications as herbicides, fungicides, and antimicrobial agents (Gangadasu, Raju, & Rao, 2002).
Antimicrobial Agents
Bairagi, Bhosale, and Deodhar (2009) explored the antimicrobial potential of Schiff’s Bases derived from 4-Chloro-3-coumarin aldehyde, demonstrating the compound's utility in developing new antimicrobial agents. Their research found specific derivatives to be highly effective against both gram-positive and gram-negative bacteria and fungi, suggesting its importance in designing novel antimicrobial compounds (Bairagi, Bhosale, & Deodhar, 2009).
Catalysts and Green Chemistry
Prathipati and Sanasi (2022) highlighted the use of this compound in green chemistry applications, specifically in the one-pot synthesis of chalcones under solvent-free conditions using mesoporous MCM-41 materials. This approach not only emphasizes the compound's role in organic synthesis but also its compatibility with environmentally friendly synthetic methodologies, promoting the development of sustainable chemical processes (Prathipati & Sanasi, 2022).
Organic Electronics and Fluorescence Studies
Yin et al. (2016) investigated the photophysical properties of derivatives related to this compound, focusing on their potential in organic electronics and fluorescence studies. Their research into the excited state intramolecular proton transfer phenomenon provides insights into the design of organic materials with unique electronic and optical properties, applicable in sensors, organic light-emitting diodes (OLEDs), and other electronic devices (Yin et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-3-methoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHECTSBRYVPCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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